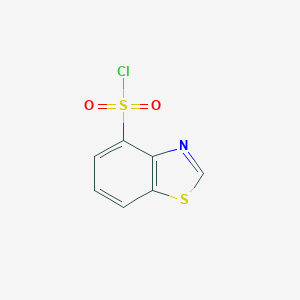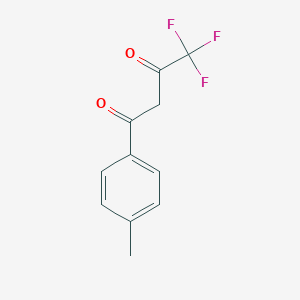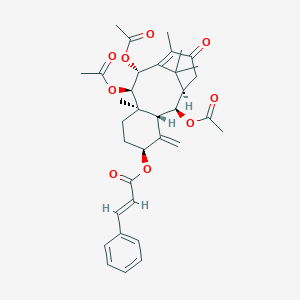
5'-Deoxyuridine
Overview
Description
5’-Deoxyuridine is a nucleoside analog that closely resembles the chemical composition of uridine but lacks the 2’ hydroxyl group. It is a derivative of uridine, where the hydroxyl group at the 5’ position is replaced by a hydrogen atom. This compound is significant in various biochemical and pharmacological studies due to its structural similarity to naturally occurring nucleosides.
Mechanism of Action
Target of Action
5’-Deoxyuridine primarily targets the enzyme thymidylate synthase (TS), which is crucial for DNA synthesis . TS is the rate-limiting enzyme in the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP), a critical nucleotide for genome integrity and cellular economy in the DNA synthesis pathway .
Mode of Action
5’-Deoxyuridine acts as an antiviral agent by inhibiting viral replication. It substitutes itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from functioning properly . This results in the inability of the virus to reproduce or infect/destroy tissue .
Biochemical Pathways
5’-Deoxyuridine affects the thymidylate biosynthesis pathway. It is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP) . This inhibition of thymidylate synthase leads to the accumulation of dUMP in the DNA, causing DNA damage and cell death .
Pharmacokinetics (ADME Properties)
The absorption, distribution, metabolism, and excretion (ADME) properties of 5’-Deoxyuridine are crucial for its bioavailability and efficacy. Generally, drug-like molecules that satisfy Lipinski’s rule (Lipinski-compliant) and show a balance between lipophilicity and hydrophilicity would qualify it to be a drug-like molecule .
Result of Action
The incorporation of 5’-Deoxyuridine into DNA induces DNA damage through the formation of interstrand crosslinks . These are detected by the cell during DNA replication, which is reflected by phosphorylation of histone H2AX, arrest in the cell cycle progression, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5’-Deoxyuridine. For instance, factors such as pH, temperature, and the presence of other molecules can affect the stability of the active trimer of 2’-Deoxyuridine 5’-Triphosphate Nucleotide Hydrolase, a related compound . .
Biochemical Analysis
Biochemical Properties
5’-Deoxyuridine interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme thymidine phosphorylase, which catalyzes the reversible phosphorolysis of thymidine and deoxyuridine to their respective bases and 2-deoxyribose-1-phosphate . The nature of these interactions is primarily enzymatic, where 5’-Deoxyuridine fits into the active site of the enzyme, facilitating the catalytic process.
Cellular Effects
5’-Deoxyuridine can influence cell function in several ways. It can be incorporated into DNA during replication, potentially causing mutations and affecting gene expression . It can also impact cellular metabolism, as it is involved in the salvage pathway of pyrimidine metabolism .
Molecular Mechanism
The molecular mechanism of 5’-Deoxyuridine primarily involves its incorporation into DNA. It is converted to its active metabolite fluoro-deoxyuridine monophosphate (FdUMP) through nucleotide metabolic pathways for thymidine monophosphate (dTMP) and forms a ternary complex with thymidylate synthase (TS) and 5,10-methylenetetrahydro-folate (5,10-CH2THF), leading to the inhibition of TS .
Temporal Effects in Laboratory Settings
Over time, the effects of 5’-Deoxyuridine can change in laboratory settings. For instance, it has been observed that the incorporation of 5’-Deoxyuridine into DNA can lead to DNA damage over time, which is detected by the cell during DNA replication .
Dosage Effects in Animal Models
The effects of 5’-Deoxyuridine can vary with different dosages in animal models. For instance, at high doses, it can be cytotoxic, causing DNA damage through the formation of interstrand crosslinks .
Metabolic Pathways
5’-Deoxyuridine is involved in the pyrimidine salvage pathway, a metabolic pathway that recycles pyrimidine nucleosides. It is converted to dUMP, the immediate precursor of thymidine nucleotides, decreasing the intracellular concentration of dUTP so that uracil cannot be incorporated into DNA .
Transport and Distribution
5’-Deoxyuridine is transported and distributed within cells and tissues through various mechanisms. For instance, it can be transported across cell membranes via nucleoside transporters .
Subcellular Localization
The subcellular localization of 5’-Deoxyuridine is primarily in the nucleus, where it can be incorporated into DNA. It may also be present in the cytoplasm, where it can be metabolized or prepared for incorporation into DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxyuridine typically involves the selective removal of the 5’ hydroxyl group from uridine. One common method includes the use of protective groups to shield other reactive sites on the uridine molecule, followed by a reduction reaction to remove the hydroxyl group. The reaction conditions often involve the use of reducing agents such as tributyltin hydride in the presence of a radical initiator like azobisisobutyronitrile.
Industrial Production Methods
In industrial settings, the production of 5’-Deoxyuridine can be scaled up using similar synthetic routes but optimized for higher yields and purity. The process may involve continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
5’-Deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydrogen atom at the 5’ position is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex nucleoside analogs.
Common Reagents and Conditions
Reducing Agents: Tributyltin hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 5’-Deoxyuridine, which can have different biological and chemical properties.
Scientific Research Applications
5’-Deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool for studying DNA synthesis and repair mechanisms.
Medicine: It is investigated for its potential use in antiviral and anticancer therapies.
Industry: It is used in the production of diagnostic reagents and as a precursor for other pharmacologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Deoxyuridine: Similar to 5’-Deoxyuridine but retains the 2’ hydroxyl group.
Idoxuridine: A halogenated derivative used as an antiviral agent.
Trifluridine: Another halogenated derivative with antiviral properties.
Uniqueness
5’-Deoxyuridine is unique due to the absence of the 2’ hydroxyl group, which affects its incorporation into DNA and its overall chemical reactivity. This makes it a valuable tool for specific biochemical studies and potential therapeutic applications.
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-4,6-8,13-14H,1H3,(H,10,12,15)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBAOANSQGKRHF-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332158 | |
| Record name | 5'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15958-99-3 | |
| Record name | 5'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)](/img/structure/B26216.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
